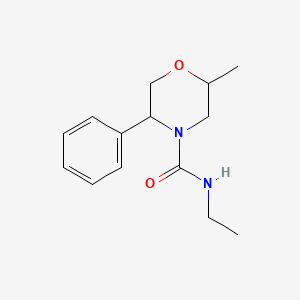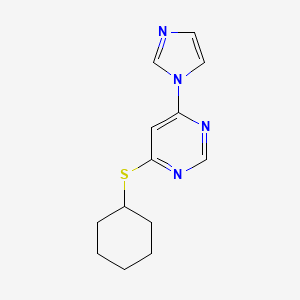![molecular formula C16H18FN3O B7591719 1-[4-(7-Fluoroquinolin-2-yl)piperazin-1-yl]propan-1-one](/img/structure/B7591719.png)
1-[4-(7-Fluoroquinolin-2-yl)piperazin-1-yl]propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(7-Fluoroquinolin-2-yl)piperazin-1-yl]propan-1-one, also known as FQPP, is a chemical compound that has been extensively studied in the field of medicinal chemistry. It is a piperazine derivative that has shown promising results in the treatment of various diseases, including cancer and neurological disorders.
Aplicaciones Científicas De Investigación
1-[4-(7-Fluoroquinolin-2-yl)piperazin-1-yl]propan-1-one has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy. 1-[4-(7-Fluoroquinolin-2-yl)piperazin-1-yl]propan-1-one has also been shown to have neuroprotective effects in animal models of neurological disorders such as Parkinson's disease and Alzheimer's disease. Additionally, 1-[4-(7-Fluoroquinolin-2-yl)piperazin-1-yl]propan-1-one has been studied for its potential use as an antifungal and antibacterial agent.
Mecanismo De Acción
The mechanism of action of 1-[4-(7-Fluoroquinolin-2-yl)piperazin-1-yl]propan-1-one is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins that are involved in cell growth and proliferation. 1-[4-(7-Fluoroquinolin-2-yl)piperazin-1-yl]propan-1-one has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. It has also been shown to inhibit the activity of Akt, a protein that is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
1-[4-(7-Fluoroquinolin-2-yl)piperazin-1-yl]propan-1-one has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. 1-[4-(7-Fluoroquinolin-2-yl)piperazin-1-yl]propan-1-one has also been shown to reduce inflammation and oxidative stress in animal models of neurological disorders. Additionally, 1-[4-(7-Fluoroquinolin-2-yl)piperazin-1-yl]propan-1-one has been shown to have antifungal and antibacterial activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 1-[4-(7-Fluoroquinolin-2-yl)piperazin-1-yl]propan-1-one is that it has shown promising results in preclinical studies, making it a potential candidate for further development as a therapeutic agent. However, one limitation of 1-[4-(7-Fluoroquinolin-2-yl)piperazin-1-yl]propan-1-one is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential. Additionally, 1-[4-(7-Fluoroquinolin-2-yl)piperazin-1-yl]propan-1-one has not yet been studied in clinical trials, so its safety and efficacy in humans are unknown.
Direcciones Futuras
There are several future directions for research on 1-[4-(7-Fluoroquinolin-2-yl)piperazin-1-yl]propan-1-one. One direction is to further investigate its mechanism of action, which could lead to the development of more effective therapeutic agents. Another direction is to study the safety and efficacy of 1-[4-(7-Fluoroquinolin-2-yl)piperazin-1-yl]propan-1-one in clinical trials, which could lead to its approval as a therapeutic agent. Additionally, 1-[4-(7-Fluoroquinolin-2-yl)piperazin-1-yl]propan-1-one could be studied for its potential use as an antifungal and antibacterial agent, which could have important implications for the treatment of infectious diseases.
Métodos De Síntesis
The synthesis of 1-[4-(7-Fluoroquinolin-2-yl)piperazin-1-yl]propan-1-one involves the reaction of 7-fluoroquinoline-2-carboxylic acid with piperazine and 1,3-dicyclohexylcarbodiimide in the presence of N,N-dimethylformamide. The resulting intermediate is then treated with propionyl chloride to obtain the final product, 1-[4-(7-Fluoroquinolin-2-yl)piperazin-1-yl]propan-1-one. This synthesis method has been optimized to achieve high yields and purity of 1-[4-(7-Fluoroquinolin-2-yl)piperazin-1-yl]propan-1-one.
Propiedades
IUPAC Name |
1-[4-(7-fluoroquinolin-2-yl)piperazin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN3O/c1-2-16(21)20-9-7-19(8-10-20)15-6-4-12-3-5-13(17)11-14(12)18-15/h3-6,11H,2,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHNINIVWRUGXKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCN(CC1)C2=NC3=C(C=CC(=C3)F)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(7-Fluoroquinolin-2-yl)piperazin-1-yl]propan-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-methyl-N-[1-phenyl-2-(1,2,4-triazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B7591676.png)

![2-[(5-Bromopyrimidin-2-yl)-prop-2-enylamino]ethanol](/img/structure/B7591687.png)
![4-[(6-Chloropyrazin-2-yl)-methylamino]butan-2-ol](/img/structure/B7591688.png)
![5,6-dimethyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]-2,3-dihydro-1-benzofuran-2-carboxamide](/img/structure/B7591700.png)


![3-[(3,4-Dimethoxyphenoxy)methyl]-4,5,6,7-tetrahydro-1,2-benzoxazole](/img/structure/B7591721.png)

![1-[4-(5-Bromopyridin-3-yl)piperazin-1-yl]propan-1-one](/img/structure/B7591732.png)
![N-ethyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]methanesulfonamide](/img/structure/B7591737.png)